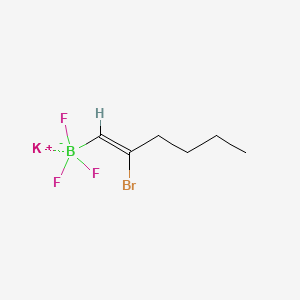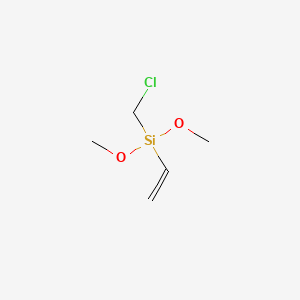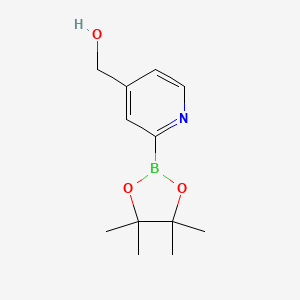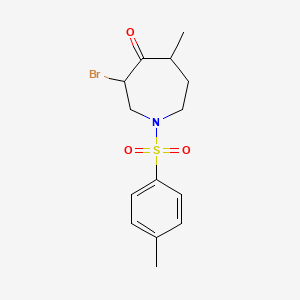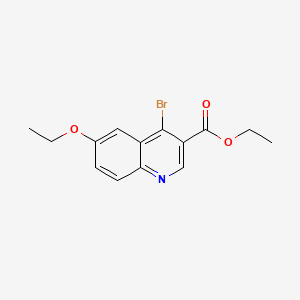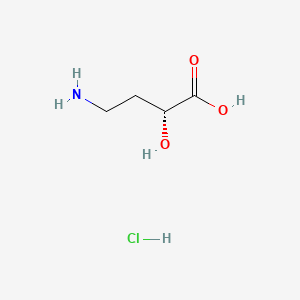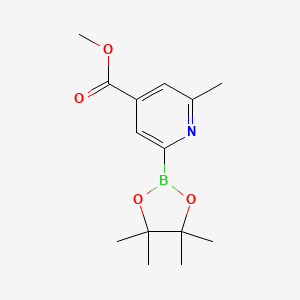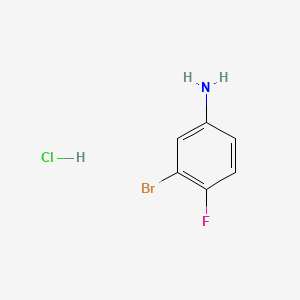
3-Brom-4-Fluoranilinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoroaniline hydrochloride is a chemical compound with the molecular formula C6H6BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively, and it forms a hydrochloride salt. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoroaniline hydrochloride has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
3-Bromo-4-fluoroaniline hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .
Wirkmechanismus
Target of Action
3-Bromo-4-fluoroaniline hydrochloride is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the pharmaceutical it is used to produce.
Mode of Action
The mode of action of 3-Bromo-4-fluoroaniline hydrochloride is largely dependent on the specific pharmaceutical it is used to synthesize. As an intermediate, it interacts with other compounds during the synthesis process to form the final pharmaceutical product . The exact nature of these interactions and the resulting changes would depend on the specific synthesis process and the other compounds involved.
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-4-fluoroaniline hydrochloride would be determined by the specific pharmaceutical it is used to synthesize. As an intermediate, it is involved in the synthesis process, which can involve various biochemical pathways . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluoroaniline hydrochloride can be synthesized through several methods. One common method involves the halogenation of aniline derivatives. For instance, starting with 4-fluoroaniline, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-4-fluoroaniline. This intermediate can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 3-bromo-4-fluoroaniline hydrochloride often involves large-scale halogenation reactions. The process typically includes the use of automated reactors to control temperature, pressure, and the addition of reagents to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-chloroaniline: Similar structure but with chlorine instead of fluorine.
3-Bromo-4-iodoaniline: Similar structure but with iodine instead of fluorine.
3-Chloro-4-fluoroaniline: Similar structure but with chlorine instead of bromine.
Uniqueness
3-Bromo-4-fluoroaniline hydrochloride is unique due to the specific combination of bromine and fluorine substituents, which impart distinct electronic properties to the molecule. This makes it particularly useful in certain chemical syntheses and applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
3-bromo-4-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEAEYNIWJNVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


